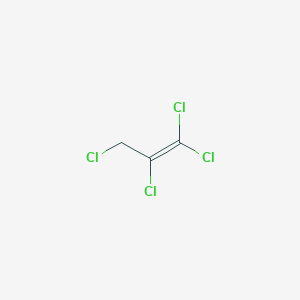

1,1,2,3-Tetracloropropeno

Descripción general

Descripción

Tetrachloropropene is an organochlorine compound with the molecular formula C₃H₂Cl₄. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various chemicals, including herbicides and refrigerants . This compound is known for its stability and reactivity, making it a valuable substance in industrial applications.

Mecanismo De Acción

Target of Action

1,1,2,3-Tetrachloropropene is a synthetic compound that primarily targets chemical reactions involving dehydrochlorination . It’s used as an intermediate in the synthesis of other compounds .

Mode of Action

The compound’s mode of action involves a series of chemical reactions. It undergoes catalytic dehydrochlorination in the gas phase to produce an intermediate product . This intermediate is then chlorinated to form another intermediate, which is again dehydrochlorinated in the gas phase to form the final product .

Biochemical Pathways

The biochemical pathways affected by 1,1,2,3-Tetrachloropropene are primarily those involved in its synthesis and degradation. The degradation of halogenated aliphatic compounds like this one typically involves reductive dechlorination . For dihalocarbons, this can include hydrogenolysis and dehydrohalogenation .

Result of Action

The result of the action of 1,1,2,3-Tetrachloropropene is the formation of other compounds through a series of chemical reactions . These reactions involve the dehydrochlorination and chlorination of the compound, resulting in the formation of different intermediates and final products .

Action Environment

The action of 1,1,2,3-Tetrachloropropene is influenced by environmental factors such as temperature and the presence of catalysts . These factors can affect the rate and efficiency of the chemical reactions in which the compound is involved .

Aplicaciones Científicas De Investigación

Tetrachloropropene has several scientific research applications:

Biology and Medicine:

Industry: It is used in the production of various chemicals, including solvents and other industrial compounds.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 1,1,2,3-Tetrachloropropene are not well-documented in the literature. It is known that halogenated hydrocarbons can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structures and properties of the molecules involved .

Cellular Effects

Halogenated hydrocarbons can have diverse effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of 1,1,2,3-Tetrachloropropene in animal models. Studies investigating threshold effects, as well as toxic or adverse effects at high doses, would be valuable for understanding the biological activity of this compound .

Metabolic Pathways

It is likely that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Métodos De Preparación

Tetrachloropropene can be synthesized through several methods:

Allylic Rearrangement: One method involves the allylic rearrangement of 2,3,3,3-tetrachloropropene using a substantially anhydrous ferric chloride catalyst.

Dehydrochlorination: Another method is the dehydrochlorination of 1,1,1,2,3-pentachloropropane using a ferric chloride catalyst.

Industrial Production: Industrially, 1,1,2,3-tetrachloropropene is produced by reacting ethylene with carbon tetrachloride in the presence of a metallic iron activator and a phosphorus (V) compound promoter.

Análisis De Reacciones Químicas

Tetrachloropropene undergoes various chemical reactions:

Oxidation: It can be oxidized to form different chlorinated products.

Reduction: Reduction reactions can convert it into less chlorinated compounds.

Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups.

Common reagents used in these reactions include ferric chloride for dehydrochlorination and various oxidizing and reducing agents. Major products formed from these reactions include trichloropropenes and other chlorinated derivatives .

Comparación Con Compuestos Similares

Tetrachloropropene can be compared with other similar compounds such as:

1,1,1,3-Tetrachloropropane: Used as a precursor in the synthesis of 1,1,2,3-tetrachloropropene.

2,3,3,3-Tetrachloropropene: Another isomer used in similar applications.

1,1,2,2-Tetrachloroethane: A related compound with different reactivity and applications.

The uniqueness of 1,1,2,3-tetrachloropropene lies in its specific reactivity and stability, making it a valuable intermediate in various chemical syntheses .

Actividad Biológica

Tetrachloropropene, specifically 1,1,3,3-tetrachloroprop-1-ene, is an organochlorine compound with the molecular formula C₃H₂Cl₄. This compound is characterized by its four chlorine atoms attached to a propene backbone, which significantly influences its biological activity and interactions with various biomolecules. Understanding its biological properties is crucial for assessing its potential applications in medicine and industry, as well as its environmental impact.

Structure and Reactivity

Tetrachloropropene's structure allows it to undergo various chemical reactions, including:

- Substitution Reactions : Chlorine atoms can be replaced by other functional groups.

- Addition Reactions : The double bond in the propene moiety enables addition reactions with halogens and hydrogen.

- Oxidation and Reduction Reactions : The compound can be oxidized to form epoxides or reduced to yield less chlorinated derivatives.

These properties make tetrachloropropene a versatile reagent in organic synthesis and a potential candidate for biological applications.

Tetrachloropropene's biological activity is primarily attributed to its ability to interact with cellular components, similar to other chlorinated hydrocarbons. It has been shown to affect cellular functions through various mechanisms:

- Genotoxicity : Research indicates that tetrachloropropene may exhibit genotoxic effects, potentially leading to mutations and chromosomal aberrations in exposed organisms .

- Metabolic Activation : The compound undergoes biotransformation, which can activate it into more reactive forms that may interact with DNA and proteins, causing cellular damage .

Toxicological Studies

Several studies have investigated the toxicological profile of tetrachloropropene:

- Acute Toxicity : Inhalation studies in rats have demonstrated significant acute toxicity, with observed effects on respiratory function and overall health .

- Chronic Exposure : Long-term exposure studies indicate potential carcinogenic effects, with evidence suggesting that tetrachloropropene may act as a complete carcinogen in certain animal models .

Case Studies

- In Vivo Studies : A study conducted on Fischer 344 rats exposed to tetrachloropropene showed alterations in liver enzyme activities and increased oxidative stress markers, indicating potential hepatotoxicity .

- Genotoxic Effects : A study highlighted the induction of mitotic chromosome malsegregation in Aspergillus nidulans when exposed to tetrachloropropene, suggesting its mutagenic potential .

Pharmacokinetics

The pharmacokinetic behavior of tetrachloropropene shares similarities with other chlorinated hydrocarbons:

- Absorption : Rapid absorption through inhalation and dermal routes has been reported.

- Distribution : The compound tends to accumulate in fatty tissues due to its lipophilic nature.

- Metabolism : Hepatic metabolism leads to the formation of reactive intermediates that can bind covalently to macromolecules .

Environmental Impact

Tetrachloropropene poses environmental concerns due to its persistence and potential for bioaccumulation. Its volatility can lead to atmospheric contamination, affecting air quality and contributing to ecological toxicity.

Comparison with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 1,1,2,3-Tetrachloropropene | C₃H₂Cl₄ | Similar genotoxic effects |

| 1,1,1,3,3-Pentachloropropane | C₃H₂Cl₅ | Increased toxicity due to additional Cl |

| 1,1,3-Trichloropropene | C₃H₃Cl₃ | Lower reactivity compared to tetrachloro |

Propiedades

IUPAC Name |

1,1,2,3-tetrachloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl4/c4-1-2(5)3(6)7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGQVBVEWTXECF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=C(Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051475 | |

| Record name | 1,1,2,3-Tetrachloropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [IUCLID] | |

| Record name | 1-Propene, 1,1,2,3-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,2,3-Tetrachloropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.67 [mmHg], Vapor pressure= 2.67 mm Hg at 25 °C /extrapolated from experimentally-derived coefficients/ | |

| Record name | 1,1,2,3-Tetrachloropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1,2,3-TETRACHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6827 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

In the presence of S9 mix all allylic chloropropenes tested exert considerable indirect mutagenic activity which is most pronounced for 1,2,3-trichloropropene. Lower as well as higher chlorinated derivatives are clearly less mutagenic. Longer than standard incubation time (120 min instead of 20 min) at 37 °C always leads to an incr in mutagenic activity. An incr in concn of rat liver homogenate fraction (S9) in the metabolizing system (S9 mix) enhances mutagenicity only for 1,3-dichloropropene, 2,3-dichloro-1-propene and for the cis isomer of 1,1,2,3-tetrachloro-2-propene. According to the effects of the enzyme inhibitors SKF525, 1,1,1-trichloropropene-2,3-oxide and cyanamide the allylic chloropropenes fall into 3 groups distinguished by their mode of metabolic activation by S9 mix: (a) allyl chloride and 1,3-dichloropropene are hydrolyzed to the corresponding allylic alcohols which can be oxidized to the respective acroleins (hydrolytic-oxidative pathway); (b) 2,3-dichloro-1-propene, 1,1,2,3-tetrachloro-2-propene and hexachloropropene are epoxidized in the C=C double bond, giving rise to reactive epoxides (epoxidative pathway); (c) only 1,2,3-trichloropropene is obviously activated by both these alternative metabolic pathways. Structural parameters like chloro substitution of the central C atom of the C=C-C sequence and substituent induced polarization of the C=C double bond as well as cis/trans isomerism might be responsible for different substrate properties for the enzymes involved in allylic chloropropene metabolism, thus determining different degrees of activation by either one or both pathways. | |

| Record name | 1,1,2,3-TETRACHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6827 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

10436-39-2, 60320-18-5 | |

| Record name | 1,1,2,3-Tetrachloro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10436-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,3-Tetrachloropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010436392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060320185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 1,1,2,3-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,2,3-Tetrachloropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,3-tetrachloropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,2,3-TETRACHLOROPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/413S8C56GB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,2,3-TETRACHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6827 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.